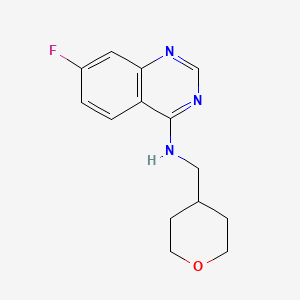

5-(1H-苯并咪唑-2-基)-2-氯苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

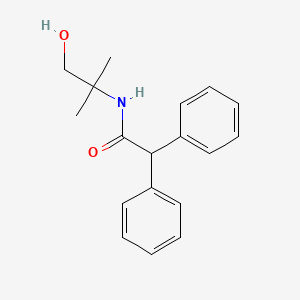

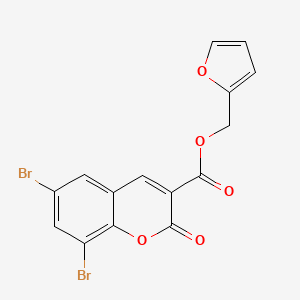

The compound 5-(1H-benzimidazol-2-yl)-2-chloroaniline is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its wide range of biological activities, including antihypertensive and antimicrobial properties. The presence of a chloroaniline group in the molecule suggests potential for bioactivity, as chlorinated aromatic compounds often exhibit various pharmacological activities.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. In one study, 4-chloro-o-phenylenediamine was condensed with anthranilic acid in the presence of Polyphosphoric acid and different aryl aldehydes compounds with a biphenyl tetrazole ring . Another synthesis pathway involves the reaction of quinoline derivatives with hydrazine hydrate in ethanol and glacial acetic acid to produce 2-chloro-3-[3-(6-methyl-1H-benzimidazol-2-yl)-4,5-dihydro-1H-pyrazol-5yl]quinoline . These methods highlight the versatility in synthesizing benzimidazole derivatives with various substituents.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass spectrometry. The presence of specific functional groups is analyzed by IR spectroscopy, while the determination of the structure is further supported by NMR (both 1H and 13C) and Mass spectroscopy . These techniques provide detailed information about the molecular framework and substitution patterns on the benzimidazole core.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The studies do not detail specific reactions for 5-(1H-benzimidazol-2-yl)-2-chloroaniline, but the general reactivity of such compounds can include interactions with nucleophiles or electrophiles, depending on the substituents present on the benzimidazole ring and the chloroaniline moiety. The reactivity can be exploited to further modify the compound for increased biological activity or to study structure-activity relationships.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their biological activity and pharmacokinetic profile. The antimicrobial activity of these compounds is often assessed using methods like the cup plate method, and their antihypertensive activity is evaluated through blood pressure measurements in vivo . Additionally, the antiinflammatory activity of related benzimidazole-2-thione derivatives has been evaluated using the carrageenan-induced rat paw edema model, indicating the potential for antiinflammatory properties in similar compounds .

科学研究应用

DNA拓扑异构酶I抑制

苯并咪唑衍生物,包括与5-(1H-苯并咪唑-2-基)-2-氯苯胺相关的那些,已被确认为哺乳动物I型DNA拓扑异构酶的有效抑制剂。这些酶对于DNA复制和细胞分裂至关重要,使苯并咪唑衍生物对于癌症研究和治疗开发具有价值(Alpan, Gunes, & Topçu, 2007)。

抗菌活性

苯并咪唑化合物已被合成并评估其对一系列细菌和真菌的抗菌特性。这些化合物的构效关系(SAR)分析表明苯并咪唑核心上的取代基对抗菌功效的重要性(Salahuddin等,2017)。

抗癌评估

多项研究探索了苯并咪唑衍生物的抗癌潜力。例如,从苯并咪唑合成的化合物对各种癌细胞系显示出有希望的活性,突出了它们作为开发新癌症疗法的先导的潜力(Salahuddin等,2014)。

抗糖尿病研究

苯并咪唑-吡唑啉杂化分子已被合成并筛选其α-葡萄糖苷酶抑制活性,显示出开发新抗糖尿病药物的潜力(Ibraheem等,2020)。

抗菌剂的合成和评估

已合成并筛选了多种苯并咪唑衍生物,以了解其作为抗菌剂的潜力。其中一些化合物对耐甲氧西林金黄色葡萄球菌(MRSA)和其他微生物菌株显示出显着的活性,表明它们在解决抗生素耐药性方面很有用(Alasmary等,2015)。

抗炎活性

已研究苯并咪唑衍生物的抗炎特性,一些化合物在炎症模型中显示出显着的活性。这使它们成为开发新抗炎药的候选药物(Ganji & Agrawal, 2020)。

未来方向

: Khanum, G., Ali, A., Shabbir, S., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic Acid. Crystals, 12(3), 337. DOI: 10.3390/cryst12030337 : Frontiers in Pharmacology. (2021). A Comprehensive Account on Recent Progress in Benzimidazole Against HIV. DOI: 10.3389/fphar.2021.762807 : Sigma-Aldrich. (n.d.). (5-Chloro-1H-benzimidazol-2-yl)methanol. Product Information

属性

IUPAC Name |

5-(1H-benzimidazol-2-yl)-2-chloroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHHUWPYKZAALV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1H-benzimidazol-2-yl)-2-chloroaniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2541428.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2541431.png)

![N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2541443.png)

![[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2541444.png)

![N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2541446.png)